4,6-Dichloropyrimidine-5-carboxamide
Overview
Description
4,6-Dichloropyrimidine-5-carboxamide is a chemical compound with the CAS Number: 911461-47-7 . It has a molecular weight of 192 and its IUPAC name is 4,6-dichloro-5-pyrimidinecarboxamide . It is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 4,6-Dichloropyrimidine-5-carboxamide and its derivatives has been a subject of research. For instance, 2-amino-4,6-dichloropyrimidine derivatives have been used in the synthesis of N-terminal surrogate in amino acid and peptide analogues . The synthesis process involves aromatic nucleophilic substitution reaction products .Molecular Structure Analysis
The molecular structure of 4,6-Dichloropyrimidine-5-carboxamide is represented by the linear formula: C5H3Cl2N3O . The InChI Code for this compound is 1S/C5H3Cl2N3O/c6-3-2 (5 (8)11)4 (7)10-1-9-3/h1H, (H2,8,11) .Physical And Chemical Properties Analysis
4,6-Dichloropyrimidine-5-carboxamide is a solid compound . The storage temperature is normal and it should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including 4,6-Dichloropyrimidine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The specific methods of application are not detailed in the source, but generally involve the synthesis of pyrimidine derivatives and their subsequent testing in relevant biological models .
- Results or Outcomes: It was found that 2-amino-4,6-dichloropyrimidine derivatives suppressed immune-induced NO generation .
2. Synthesis of Pyrimidine-Based Compound Precursors
- Summary of Application: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a derivative of 4,6-Dichloropyrimidine, has been used in the synthesis of pyrimidine-based compound precursors .
- Methods of Application: The compounds are produced through amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Results or Outcomes: The isolated compounds are products of unexpected aromatic nucleophilic substitution reaction .
3. Synthesis of Selective Inhibitors for EGFR
- Summary of Application: Ethyl 2,4-dichloropyrimidine-5-carboxylate, a derivative of 4,6-Dichloropyrimidine, has been used in the synthesis of selective inhibitors for EGFR .
- Methods of Application: The synthesis involves reaction with benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis and substitution .
- Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally involve the successful synthesis of the desired compounds .
4. Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues
- Summary of Application: 4,6-Dichloropyrimidine-5-carboxaldehyde, a derivative of 4,6-Dichloropyrimidine, is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
- Methods of Application: The specific methods of application are not detailed in the source, but generally involve the reaction of the compound with amino acids or peptides .
- Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally involve the successful synthesis of the desired compounds .
5. Unexpected Aromatic Nucleophilic Substitution Reaction
- Summary of Application: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a derivative of 4,6-Dichloropyrimidine, has been found to undergo unexpected aromatic nucleophilic substitution reactions .
- Methods of Application: The reactions involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Results or Outcomes: The isolated compounds are products of these unexpected reactions .
6. Synthesis of Pyrimidine-Based Compounds
- Summary of Application: 4,6-Dichloropyrimidine-5-carboxamide is used in the synthesis of various pyrimidine-based compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but generally involve the reaction of the compound with various reagents .
- Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally involve the successful synthesis of the desired compounds .
7. Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues
- Summary of Application: 4,6-Dichloropyrimidine-5-carboxaldehyde, a derivative of 4,6-Dichloropyrimidine, is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
- Methods of Application: The specific methods of application are not detailed in the source, but generally involve the reaction of the compound with amino acids or peptides .
- Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally involve the successful synthesis of the desired compounds .
8. Unexpected Aromatic Nucleophilic Substitution Reaction
- Summary of Application: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a derivative of 4,6-Dichloropyrimidine, has been found to undergo unexpected aromatic nucleophilic substitution reactions .
- Methods of Application: The reactions involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Results or Outcomes: The isolated compounds are products of these unexpected reactions .
9. Synthesis of Pyrimidine-Based Compounds
- Summary of Application: 4,6-Dichloropyrimidine-5-carboxamide is used in the synthesis of various pyrimidine-based compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but generally involve the reaction of the compound with various reagents .
- Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally involve the successful synthesis of the desired compounds .
Safety And Hazards
properties
IUPAC Name |
4,6-dichloropyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAHLZVZKDGUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344914 | |
Record name | 4,6-dichloropyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrimidine-5-carboxamide | |
CAS RN |
911461-47-7 | |
Record name | 4,6-Dichloro-5-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911461-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-dichloropyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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